Cas no 10268-27-6 (1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride)

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- CTK8F2742
- AG-D-12355
- 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- hydrochloride
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
- DTXSID50656556
- Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1)
- G78918
- J-000765
- 10268-27-6
- 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
-
- インチ: InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
- InChIKey: IDFYITZZJQASAB-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl
計算された属性
- せいみつぶんしりょう: 339.07900
- どういたいしつりょう: 339.0792842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- PSA: 30.49000
- LogP: 4.72310
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0008SO-500mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 500mg |
$174.00 | 2025-02-17 | |
Aaron | AR0008SO-1g |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 1g |
$277.00 | 2025-02-17 | |
Aaron | AR0008SO-250mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 250mg |
$118.00 | 2025-02-17 | |
1PlusChem | 1P0008KC-1g |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 1g |
$292.00 | 2023-12-26 | |
Aaron | AR0008SO-5g |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 5g |
$866.00 | 2025-02-17 | |
Aaron | AR0008SO-100mg |
ISOQUINOLINE, 1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, HYDROCHLORIDE (1:1) |
10268-27-6 | 95% | 100mg |
$52.00 | 2025-02-17 | |
1PlusChem | 1P0008KC-5g |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 5g |
$839.00 | 2023-12-26 | |
1PlusChem | 1P0008KC-100mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 100mg |
$92.00 | 2023-12-26 | |
1PlusChem | 1P0008KC-250mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 250mg |
$150.00 | 2023-12-26 | |
1PlusChem | 1P0008KC-500mg |
Isoquinoline, 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) |
10268-27-6 | 95%+ | 500mg |
$199.00 | 2023-12-26 |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochlorideに関する追加情報
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride: A Comprehensive Overview
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 10268-27-6, belongs to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.
The structure of 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride features a benzene ring substituted with a chlorine atom at the para position and two methoxy groups at the 6th and 7th positions. This arrangement contributes to its unique chemical properties and biological interactions. The tetrahydroisoquinoline core is a well-studied scaffold in medicinal chemistry, with several derivatives already approved for clinical use or undergoing rigorous testing in clinical trials.
In recent years, there has been growing interest in the development of novel tetrahydroisoquinoline derivatives as potential treatments for various neurological and cardiovascular disorders. The presence of both methoxy and chloro substituents in 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride suggests that it may exhibit multiple pharmacological effects. Preliminary studies have indicated that this compound may possess dopaminergic and serotonergic activity, making it a promising candidate for the treatment of conditions such as depression and Parkinson's disease.
The synthesis of 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves a multi-step process that typically begins with the condensation of 4-chlorobenzaldehyde with methylamine in the presence of formic acid to form 1-(4-chlorophenyl)tetrahydropyridine. Subsequent methylation and cyclization steps yield the desired tetrahydroisoquinoline core. The final step involves conversion to the hydrochloride salt to improve solubility. This synthetic route highlights the compound's accessibility for further structural modifications and functionalization.
The pharmacological profile of 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been extensively studied in both in vitro and in vivo models. Research has demonstrated its ability to modulate neurotransmitter systems by interacting with dopamine and serotonin receptors. Specifically, studies have shown that this compound may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting MAO activity, it could potentially increase levels of dopamine and serotonin in the brain.
In addition to its dopaminergic effects, 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has also been investigated for its cardiovascular benefits. Preclinical studies have suggested that this compound may possess vasodilatory properties by relaxing smooth muscle cells in blood vessels. This effect could make it useful in the management of hypertension and other cardiovascular disorders. Further research is needed to fully elucidate these mechanisms and explore potential therapeutic applications.
The safety profile of 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is another critical aspect that has been examined in various studies. Initial toxicology assessments have shown that the compound is generally well-tolerated at moderate doses but may exhibit some side effects at higher concentrations. Commonly observed adverse effects include nausea、dizziness、and mild gastrointestinal discomfort. Long-term studies are necessary to evaluate the chronic safety of this compound and to identify any potential risks associated with prolonged use.
The development of new pharmaceuticals relies heavily on innovative synthetic methodologies to produce complex molecules efficiently. The synthesis of 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride exemplifies how modern chemical techniques can be applied to create valuable intermediates for drug discovery. Advances in catalytic processes and green chemistry principles have enabled more sustainable and scalable production methods for this class of compounds.
The future direction of research on 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the substitution patterns on the tetrahydropyridine core, researchers aim to enhance its efficacy、selectivity、and bioavailability while minimizing side effects。 Additionally, exploring new synthetic routes could lead to cost-effective production methods, making this compound more accessible for clinical development。
In conclusion,1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride(CAS no10268-27-6) is a promising compound with significant potential in pharmaceutical applications。 Its unique chemical structure、pharmacological effects、and synthetic accessibility make it an attractive candidate for further research。 As our understanding of neurological and cardiovascular disorders continues to evolve, compounds like this one will play a crucial role in developing novel treatments that improve patient outcomes。
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